3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione
Beschreibung
3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione is a complex organic compound characterized by its unique structure, which includes a benzothiophene core substituted with two 3-methylphenyl groups
Eigenschaften
CAS-Nummer |
89844-75-7 |
|---|---|
Molekularformel |
C22H18S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
3,3-bis(3-methylphenyl)-2-benzothiophene-1-thione |
InChI |
InChI=1S/C22H18S2/c1-15-7-5-9-17(13-15)22(18-10-6-8-16(2)14-18)20-12-4-3-11-19(20)21(23)24-22/h3-14H,1-2H3 |
InChI-Schlüssel |
ZVLJPPMNPFTQDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(C3=CC=CC=C3C(=S)S2)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(3-methylphenyl)-2-benzothiophene-1(3H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the benzothiophene core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
